molecular formula C13H12F2N2O3 B7191897 N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide

N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide

Cat. No.: B7191897
M. Wt: 282.24 g/mol
InChI Key: MOUVKGWVPSSHBZ-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group, an ethyl linkage, and a methoxy-substituted oxazole ring

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O3/c1-7(12-8(14)4-3-5-9(12)15)16-13(18)10-6-11(19-2)17-20-10/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVKGWVPSSHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step often involves the use of a difluorophenyl halide and a suitable base to facilitate the substitution reaction.

    Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the oxazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate are commonly used.

Major Products

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the oxazole ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-4-carboxamide
  • N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-thiazole-5-carboxamide
  • N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-sulfonamide

Uniqueness

N-[1-(2,6-difluorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both difluorophenyl and methoxy groups

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